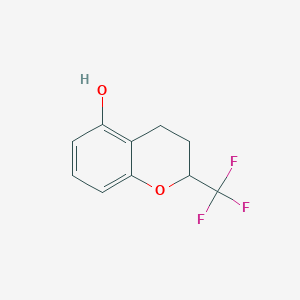

2-(Trifluoromethyl)chroman-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)-3,4-dihydro-2H-chromen-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c11-10(12,13)9-5-4-6-7(14)2-1-3-8(6)15-9/h1-3,9,14H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEUOEFPJVSPNQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2OC1C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Trifluoromethyl Chroman 5 Ol and Its Analogues

Development and Mechanistic Studies of General Synthetic Strategies for Trifluoromethyl-Substituted Chromanes

The construction of the trifluoromethyl-substituted chromane (B1220400) core has been approached through various innovative strategies, including one-pot condensations, intramolecular cyclizations, and subsequent derivatizations.

One-Pot and Multi-Component Condensation Protocols for Chromane Formation

One-pot and multi-component reactions (MCRs) offer significant advantages in terms of efficiency and atom economy for the synthesis of complex molecular scaffolds like chromanes. frontiersin.org The development of chromone (B188151) and chroman-4-one derivatives, which are key precursors to hydroxylated chromanes, has benefited from these streamlined approaches. acs.orgnih.gov

A notable one-step procedure involves the reaction of appropriate 2'-hydroxyacetophenones with aldehydes, facilitated by microwave irradiation, to yield 2-substituted chroman-4-ones. acs.org Similarly, modified Baker-Venkataraman reactions have been employed in a one-pot fashion to produce various chromone derivatives. nih.gov Another transition-metal-free, one-pot method allows for the synthesis of 2-substituted 3-carboxy-chromone derivatives from readily available 3-oxo-3-arylpropanoates and acyl chlorides. rsc.org

These condensation protocols are valuable for rapidly assembling the basic chromane framework, which can then be further modified to introduce the trifluoromethyl group or other desired functionalities. While many MCRs are designed to form the chromophore scaffold itself, the strategic placement of reactive groups allows for extensive structural diversity. frontiersin.org

Table 1: Comparison of One-Pot Chromone/Chroman-4-one Syntheses

| Method | Starting Materials | Key Conditions | Product | Reference |

|---|---|---|---|---|

| Aldehyde Condensation | 2'-Hydroxyacetophenone, Aldehyde, DIPA | Microwave irradiation (160–170 °C) | 2-Alkyl-substituted Chroman-4-one | acs.org |

| Modified Baker-Venkataraman | Hydroxy-substituted chromones | One-pot reaction | Chromone derivatives | nih.gov |

Intramolecular Cyclization and Annulation Approaches

Intramolecular cyclization is a cornerstone strategy for forming the heterocyclic ring of the chromane system. A highly relevant method involves the intramolecular cyclization of 3-(perfluoroalkyl)-3-phenoxypropenals in the presence of a Lewis acid like aluminum chloride. nih.gov This reaction proceeds in good yields to form 2-(perfluoroalkyl)-2-hydroxy-2H-chromenes, which are close analogues of the target compound. nih.gov

Mechanistically, these reactions often involve electrophilic attack on the activated aromatic ring. For instance, intermediate cationic species generated from trifluoromethyl-substituted furan (B31954) and thiophene (B33073) derivatives can undergo intramolecular cyclization in the presence of a strong acid like triflic acid (TfOH). rsc.org The principles of intramolecular Friedel-Crafts cyclization, though demonstrated on different systems like Morita-Baylis-Hillman adducts to form indenes, are also applicable. beilstein-journals.org In such cases, a Lewis acid activates a substrate to facilitate the ring-closing reaction. beilstein-journals.org

Oxidative Aromatization and Subsequent Chemical Transformations for Chromane Derivatization

A powerful strategy for accessing highly substituted trifluoromethyl arenes, which can be precursors to the aromatic portion of chromanes, is through a deoxytrifluoromethylation/aromatization sequence. nih.govchemrxiv.org This approach utilizes readily available cyclohexan(en)one substrates, which undergo a 1,2-addition with the Ruppert-Prakash reagent (TMSCF3). nih.govchemrxiv.org The resulting intermediate is then subjected to aromatization, yielding a trifluoromethyl-substituted aromatic ring. nih.govchemrxiv.org This method is notable for its high functional group compatibility and for providing access to structures that are difficult to prepare via traditional methods. nih.gov

Once the chromane or chromene ring is formed, subsequent chemical transformations can be used to introduce further diversity. For example, 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives bearing a 6-iodo group can be functionalized using Sonogashira coupling reactions to introduce various alkynyl groups at the 6-position. nih.gov This demonstrates that the chromene scaffold is stable to various reaction conditions, allowing for late-stage modifications to explore structure-activity relationships. nih.gov

Regioselective Reduction Methodologies for Hydroxylated Chromane Scaffolds

The synthesis of hydroxylated chromanes like 2-(trifluoromethyl)chroman-5-ol often requires the regioselective reduction of a carbonyl group. A common precursor, chroman-4-one, can be effectively reduced to the corresponding chroman-4-ol.

For example, the reduction of 8-bromo-6-chloro-2-pentylchroman-4-one with sodium borohydride (B1222165) (NaBH4) in methanol (B129727) proceeds in almost quantitative yield. acs.org This reaction exhibits diastereoselectivity, yielding a 96:4 ratio of diastereomers. acs.org The resulting hydroxyl group can be a handle for further transformations, such as dehydroxylation using triethylsilane and a Lewis acid, or dehydration with a catalytic amount of p-toluenesulfonic acid. acs.org These subsequent reactions highlight the synthetic utility of the hydroxylated chromane intermediate.

Enantioselective and Stereocontrolled Synthesis of this compound and its Chiral Derivatives

The presence of a stereocenter at the C2 position of this compound necessitates the use of enantioselective synthetic methods to obtain specific stereoisomers.

Asymmetric Catalytic Approaches for Chromane Stereoisomers

Achieving high enantioselectivity in the synthesis of chiral chromanes can be accomplished through asymmetric catalysis. While direct asymmetric synthesis of this compound is not extensively detailed, the principles can be drawn from related transformations. Asymmetric catalytic approaches for intramolecular Friedel-Crafts type cyclizations have been developed using chiral catalyst systems. beilstein-journals.org For instance, a chiral (salen)Cr(III)/BF3·OEt2 complex has been shown to be effective in catalyzing the cyclization of certain adducts to form chiral indenes, an analogous carbocyclic system. beilstein-journals.org The proposed mechanism involves the formation of a chiral octahedral chromium complex that directs the stereochemical outcome of the ring closure. beilstein-journals.org

Such catalytic systems could foreseeably be adapted for the enantioselective cyclization step in chromane synthesis. The synthesis of specific enantiomers, such as (S)-8-(trifluoromethyl)chroman-4-amine, implies the existence of viable enantioselective routes, which could involve either the resolution of a racemic mixture or, more efficiently, an asymmetric synthesis. chemscene.com The synthesis of 2-(trifluoromethyl)-2-hydroxy-2H-chromenes provides a key intermediate that, upon asymmetric reduction of the endocyclic double bond, could lead to the desired enantiomerically enriched 2-(trifluoromethyl)chroman scaffold. nih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Alkyl-substituted chroman-4-one |

| 3-Carboxy-chromone |

| 2-(Perfluoroalkyl)-2-hydroxy-2H-chromene |

| Ruppert-Prakash reagent (TMSCF3) |

| 3-Nitro-2-(trifluoromethyl)-2H-chromene |

| Sodium borohydride |

| 8-Bromo-6-chloro-2-pentylchroman-4-one |

| 8-Bromo-6-chloro-2-pentylchroman-4-ol |

| Triethylsilane |

| p-Toluenesulfonic acid |

| (S)-8-(Trifluoromethyl)chroman-4-amine |

| Triflic acid |

| Aluminum chloride |

Diastereoselective and Enantioselective Formation of Stereogenic Centers

The creation of the chiral center at the C-2 position of the chromane ring, particularly when substituted with a trifluoromethyl group, is a significant synthetic challenge. Researchers have developed several strategies to control the stereochemistry at this position.

Asymmetric synthesis provides the most elegant access to chiral chromanes, avoiding the loss of material inherent in resolution techniques. semanticscholar.org General enantioselective routes to the chiral chromane core include the asymmetric hydrogenation of precursor chromones, intramolecular oxy-Michael additions, and phenolate (B1203915) ion-mediated intramolecular ring-opening of epoxides. semanticscholar.org For instance, phenol (B47542) substrates with (E)-α,β-unsaturated ketone moieties can yield the chromane skeleton through an intramolecular oxy-Michael addition. semanticscholar.org Additionally, a facile enantioselective pathway involves the use of phenolate ion-mediated intramolecular epoxide ring-opening reactions, which can produce chiral chromane derivatives in high yields and with good enantioselectivity. semanticscholar.org

A significant hurdle is the stereoselective introduction of the trifluoromethyl (CF3) group. One advanced approach involves the combination of photoredox and organocatalysis for the enantioselective α-trifluoromethylation of aldehydes, which can serve as precursors to the target chromanol. nih.govprinceton.edu In this method, an iridium photocatalyst generates a trifluoromethyl radical from a suitable source like CF3I, while an organocatalyst (an imidazolidinone) converts a precursor aldehyde into a nucleophilic enamine. nih.gov The trifluoromethyl radical then adds to the enamine, creating the C-CF3 bond, and the chiral catalyst directs the stereochemical outcome, leading to high enantioselectivity (e.g., 96-99% ee). nih.govprinceton.edu

Other methods focus on diastereoselective cyclization reactions. For example, a highly diastereoselective synthesis of chroman-bearing spirobenzofuranone scaffolds has been achieved through an oxa-Michael/1,6-conjugated addition of para-quinone methides with benzofuranone-type olefins, yielding products with diastereomeric ratios often greater than 19:1. nih.gov While not forming the specific target compound, this demonstrates a powerful strategy for controlling diastereoselectivity in the formation of the chroman ring. nih.gov

The table below summarizes key asymmetric methodologies applicable to the synthesis of chiral trifluoromethylated chromanes.

| Methodology | Key Features | Precursors | Outcome | References |

| Photoredox Organocatalysis | Dual catalytic system (Ir photocatalyst + chiral amine catalyst) generates and directs the addition of a CF3 radical. | Aldehydes, CF3I | High enantioselectivity for α-trifluoromethyl aldehydes. | nih.gov, princeton.edu |

| Asymmetric Hydrogenation | Transition-metal catalyzed hydrogenation of a C=C bond in a precursor. | Chromones | Economical and efficient route to chiral chromanes. | semanticscholar.org |

| Intramolecular Oxy-Michael Addition | Base-catalyzed cyclization of a phenolic substrate onto an α,β-unsaturated system. | Phenols with (E)-α,β-unsaturated ketone moieties | Forms the chromane skeleton with potential for stereocontrol. | semanticscholar.org |

| Diastereoselective Cycloaddition | Base-catalyzed oxa-Michael/1,6-conjugated addition. | para-Quinone methides, benzofuranone olefins | High diastereoselectivity in the formation of complex chromans. | nih.gov |

Chiral Resolution Techniques Applied to Trifluoromethylated Chromanols

When a racemic mixture of a chiral compound like this compound is produced, chiral resolution is employed to separate the two enantiomers. wikipedia.org This is a critical process in producing optically active compounds. wikipedia.org The two most prevalent methods for chiral resolution are the crystallization of diastereomeric salts and chiral column chromatography. wikipedia.orgchiralpedia.com

Crystallization of Diastereomeric Salts This is the most common and classic method for chiral resolution. wikipedia.org The process involves reacting the racemic mixture (e.g., the acidic C-5 hydroxyl group or a basic derivative of the chromanol) with a single enantiomer of a chiral resolving agent. wikipedia.orgchiralpedia.com This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most importantly, different solubilities. wikipedia.orgchiralpedia.com Through careful selection of a solvent, one of the diastereomeric salts can be selectively crystallized and separated by filtration. wikipedia.org The resolving agent is then chemically removed to yield the desired pure enantiomer. wikipedia.org Common resolving agents include naturally derived chiral acids like tartaric acid or bases such as brucine. wikipedia.orgchiralpedia.com

Chiral Column Chromatography Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are powerful tools for separating enantiomers. chiralpedia.comwvu.edu This direct method relies on the use of a chiral stationary phase (CSP). wvu.edu A CSP is a solid support that has a chiral molecule bound to its surface. As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral environment of the CSP. wvu.edu One enantiomer forms a more stable, transient diastereomeric complex with the CSP and therefore moves more slowly through the column, while the other enantiomer interacts less strongly and elutes faster. This difference in retention time allows for their effective separation. wvu.edu

The table below provides a comparison of these two primary resolution techniques.

| Technique | Principle | Advantages | Disadvantages | References |

| Diastereomeric Salt Crystallization | Formation of diastereomers with different solubilities by reacting a racemate with a chiral resolving agent. | Cost-effective for large-scale production, well-established. | Laborious, depends on finding a suitable resolving agent and crystallization conditions, theoretical max yield is 50%. | wikipedia.org, chiralpedia.com |

| Chiral Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Widely applicable to many types of compounds, high purity achievable, can be used for analysis and preparative scale. | Higher cost of CSPs and equipment, solvent consumption. | chiralpedia.com, wvu.edu |

Synthetic Strategies for Further Functionalization of the Chromane Skeleton

Introduction of Diverse Chemical Moieties onto the Chromane Framework

A variety of synthetic strategies have been developed to introduce diverse chemical groups onto the chromane skeleton, enhancing its structural complexity and potential utility. researchgate.net Aryne-based synthetic strategies offer a concise and regioselective route to chromenes and chromanes. nih.govresearchgate.net This approach can be used in the gram-scale synthesis of complex natural products like chromene-type xanthones. nih.govresearchgate.net

Multicomponent reactions (MCRs) are highly efficient for building the chromane framework while simultaneously introducing diversity. researchgate.net These reactions combine three or more starting materials in a single step to form complex products, which is an atom-economical and environmentally friendly approach. researchgate.net For example, dihydropyrano[3,2-c]chromene derivatives can be synthesized via a one-pot, three-component condensation of an aromatic aldehyde, malononitrile, and 4-hydroxycoumarin. researchgate.net

Established chromane scaffolds can be further functionalized using a range of modern synthetic methods. nih.gov Palladium-mediated cross-coupling reactions are particularly effective for incorporating various functional groups. acs.org

Site-Specific Derivatization at C-2, C-5, and Other Positions of the Chromane Ring

The ability to selectively modify specific positions on the chromane ring is crucial for structure-activity relationship studies. The inherent functionality of this compound provides clear handles for derivatization.

At the C-5 Position: The phenolic hydroxyl group at C-5 is a prime site for modification. Standard reactions such as etherification (e.g., Williamson ether synthesis) or esterification can be readily performed to introduce a wide array of substituents.

At the C-2 Position: While the trifluoromethyl group at C-2 is robust, synthetic routes can be designed to install other alkyl or aryl groups at this position. For example, syntheses starting from 2′-hydroxyacetophenones and various aldehydes can yield chroman-4-ones with diverse substituents at the 2-position. acs.org

At the Aromatic Ring (C-6, C-7, C-8): The benzene (B151609) ring of the chromane skeleton can be functionalized using electrophilic aromatic substitution reactions, although regioselectivity can be an issue. A more controlled approach involves the use of pre-functionalized starting materials or modern cross-coupling reactions. For instance, chroman-4-ones substituted with halogens (e.g., bromine) at the 6- and 8-positions can undergo various palladium-mediated cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. acs.org

Microwave-Assisted and Solvent-Free Synthetic Protocols

In line with the principles of green chemistry, microwave-assisted and solvent-free methods have been increasingly applied to the synthesis of chromanes and their derivatives. nih.gov

Microwave-Assisted Synthesis Microwave irradiation has become a popular heating technique in organic synthesis because it dramatically reduces reaction times, often from hours to minutes, and can lead to higher product yields. nih.govnih.gov The development of efficient and environmentally friendly methods for synthesizing chromenes and related structures is a significant challenge, and microwave-assisted synthesis helps meet this goal. nih.gov For example, the synthesis of chroman-4-one derivatives via a base-mediated aldol (B89426) condensation can be efficiently carried out using microwave heating at 160–170 °C for one hour. acs.org Similarly, condensation reactions to form certain chromene derivatives that take several hours under conventional heating can be completed in just 3-5 minutes under microwave irradiation, with yields improving from 60-70% to 55-84%. jmest.org

Solvent-Free Synthesis Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. nih.govresearchgate.net These reactions are typically simple to perform, reduce pollution, and can be highly efficient. researchgate.net Many chromene derivatives can be synthesized through multicomponent reactions under solvent-free conditions. nih.govajgreenchem.com For instance, the synthesis of 2-amino-4H-chromene derivatives can be achieved through a one-pot, three-component reaction of an aldehyde, malononitrile, and a naphthol under solvent-free conditions, often combined with microwave irradiation for enhanced speed and efficiency. ajgreenchem.com The work-up for such reactions is often a simple recrystallization of the product. jmest.org

The table below highlights the advantages of these modern synthetic protocols.

| Protocol | Key Advantages | Example Application | References |

| Microwave-Assisted | Rapid reaction rates, higher yields, improved selectivity, energy efficiency. | Condensation and cyclization reactions for chromene/chroman-4-one synthesis. | nih.gov, jmest.org, nih.gov, acs.org |

| Solvent-Free | Environmentally friendly (green chemistry), operational simplicity, often high efficiency and selectivity. | Multicomponent reactions to form substituted chromenes. | nih.gov, ajgreenchem.com, researchgate.net |

Chemical Reactivity and Transformative Processes of 2 Trifluoromethyl Chroman 5 Ol Derivatives

Electrophilic and Nucleophilic Reaction Pathways of the Chromane (B1220400) Core

The chromane core of 2-(trifluoromethyl)chroman-5-ol possesses a phenolic ether and an aromatic ring, making it susceptible to both electrophilic and nucleophilic attacks. The regioselectivity and feasibility of these reactions are heavily influenced by the electronic effects of the trifluoromethyl and hydroxyl substituents.

Electrophilic Aromatic Substitution:

The benzene (B151609) ring of the chromane core can undergo electrophilic aromatic substitution. The outcome of such reactions is dictated by the interplay of the activating hydroxyl group (-OH) at the C-5 position and the deactivating trifluoromethyl group (-CF3) at the C-2 position.

Directing Effects: The hydroxyl group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the trifluoromethyl group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack and is a meta-director. In the case of this compound, the activating effect of the hydroxyl group is expected to dominate, directing incoming electrophiles primarily to the positions ortho and para to it (C-6 and C-8).

Nucleophilic Reactions:

While the electron-rich aromatic ring is less prone to nucleophilic aromatic substitution, the pyran ring, particularly at the C-2 and C-4 positions, can be susceptible to nucleophilic attack, especially in derivatives where a good leaving group is present or can be formed in situ.

A study on 2-(trifluoromethyl)-2-hydroxy-2H-chromenes, closely related structures, demonstrated that Lewis acid-promoted nucleophilic substitution with thiophenols can occur. researchgate.net This suggests that the hydroxyl group at C-2 in a chromene derivative can be displaced by a nucleophile. It is conceivable that similar transformations could be engineered for chromane derivatives under appropriate conditions.

Furthermore, the reaction of 2-polyfluoroalkylchromones with (perfluoroalkyl)trimethylsilane proceeds via a 1,4-nucleophilic perfluoroalkylation to yield 2,2-bis(polyfluoroalkyl)chroman-4-ones. nih.gov This highlights the electrophilic nature of the C-2 position in the pyrone ring of chromones, which after the initial attack, leads to a chromanone structure.

| Reaction Type | Reagents and Conditions | Products | Key Observations |

| Nucleophilic Substitution | 2-(trifluoromethyl)-2-hydroxy-3-ethoxycarbonyl-2H-chromenes, thiophenols, Lewis acid | 4-thiophenyl-2-trifluoromethyl-3-ethoxycarbonyl-4H-chromene and 2-thiophenyl-2-trifluoromethyl-3-ethoxycarbonyl-2H-chromene | Demonstrates the possibility of nucleophilic attack at the C-2 and C-4 positions of the chromene ring. researchgate.net |

| 1,4-Nucleophilic Perfluoroalkylation | 2-polyfluoroalkylchromones, (perfluoroalkyl)trimethylsilane, acid hydrolysis | 2,2-bis(polyfluoroalkyl)chroman-4-ones | Highlights the electrophilicity of the C-2 position in chromones, leading to chromanones. nih.gov |

Reactivity Profile of the Trifluoromethyl Group within the Chromane System

The trifluoromethyl group is renowned for its high stability due to the strength of the carbon-fluorine bond. However, under specific reaction conditions, this group can participate in chemical transformations. The selective activation of the C-F bond is a challenging yet evolving area of organic chemistry. nih.govrsc.orgrsc.org

The strong electron-withdrawing nature of the CF3 group significantly influences the reactivity of the adjacent C-2 position of the chromane ring, making it more susceptible to certain reactions. While direct transformation of the CF3 group on the chromane skeleton is not commonly reported, related studies on trifluoromethylated carbonyl compounds show that C-F bond functionalization can be achieved. nih.gov These transformations often involve the formation of difluoroenolates or related intermediates. nih.gov

Recent advancements have demonstrated that the C-F bond in trifluoromethyl-containing compounds can be activated using various strategies, including transition metal complexes, Lewis acids, and photoredox catalysis. rsc.org For instance, the defluorinative alkylation of trifluoroacetates has been achieved through photochemical C-F activation. nih.gov While these examples are not on chromane systems directly, they suggest that with the appropriate reagents and conditions, the trifluoromethyl group in this compound derivatives could potentially be modified.

Ring-Opening and Ring-Closing Reactions of Chromane and Chromene Scaffolds

The structural integrity of the chromane and related chromene rings can be manipulated through ring-opening and ring-closing reactions, providing pathways to diverse heterocyclic systems.

Ring-Closing Reactions:

The synthesis of the chromane ring itself is a ring-closing reaction. For example, 2-trifluoromethyl chromenes can be synthesized from o-isopropenylphenols and trifluoroacetic anhydride. This process involves a sequential trifluoroacetylation and a double carbonyl-ene reaction followed by elimination. rsc.org Such cyclization strategies are fundamental to accessing the 2-(trifluoromethyl)chroman scaffold.

Ring-Opening Reactions:

The pyran ring of chromane derivatives can be opened under certain nucleophilic conditions. For instance, studies on 3-substituted chromones have shown that nucleophilic attack at the C-2 position can lead to the opening of the γ-pyrone ring. The resulting intermediate can then undergo further transformations and recyclizations to form different heterocyclic products. acs.org While this example is on a chromone (B188151), it illustrates a potential reactivity pathway for the chromane system, especially if the C-4 position is oxidized to a ketone.

| Reaction Type | Starting Material | Reagents and Conditions | Product | Reaction Details |

| Ring-Closing | o-Isopropenylphenols | Trifluoroacetic anhydride | 2-Trifluoromethyl chromenes | Proceeds via sequential trifluoroacetylation, double carbonyl-ene reaction, and elimination. rsc.org |

| Ring-Opening | 3-Substituted Chromones | Nitrogen and Carbon Nucleophiles | Various heterocyclic products | Nucleophilic attack at C-2 leads to ring opening, followed by further transformations. acs.org |

Mechanistic Investigations of Reduction and Oxidation Reactions

The functional groups of this compound derivatives, namely the hydroxyl group and the potential for a carbonyl group at C-4, are key sites for reduction and oxidation reactions.

Reduction Reactions:

The reduction of a carbonyl group at the C-4 position of a chromanone derivative is a common transformation. For example, 8-bromo-6-chloro-2-pentylchroman-4-one can be reduced by sodium borohydride (B1222165) (NaBH4) in methanol (B129727) to the corresponding chroman-4-ol with high diastereoselectivity. A similar reduction of 2,2-bis(trifluoromethyl)chroman-4-one with NaBH4 in methanol also yields the corresponding chromanol. nih.gov The mechanism of such reductions involves the nucleophilic attack of a hydride ion from the reducing agent onto the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide yields the alcohol.

The hydroxyl group at C-4 of the resulting chromanol can be further removed through dehydroxylation using a reducing agent like triethylsilane in the presence of a Lewis acid such as BF3·Et2O.

Oxidation Reactions:

The secondary alcohol at the C-4 position of a chromanol can be oxidized back to the corresponding chromanone. The oxidation of 6-methyl-2,2-bis(trifluoromethyl)chroman-4-one with a mixture of potassium persulfate (K2S2O8) and copper sulfate (B86663) (CuSO4) in aqueous acetonitrile (B52724) leads to further oxidized products, indicating the reactivity of the chromane ring under oxidative conditions. nih.gov

The phenolic hydroxyl group at C-5 can also be oxidized, potentially leading to quinone-type structures or oxidative coupling products, depending on the oxidant and reaction conditions.

| Reaction | Substrate | Reagents and Conditions | Product | Mechanistic Notes |

| Reduction | 8-Bromo-6-chloro-2-pentylchroman-4-one | NaBH4, MeOH | 8-Bromo-6-chloro-2-pentylchroman-4-ol | Nucleophilic hydride attack on the carbonyl carbon. |

| Reduction | 2,2-Bis(trifluoromethyl)chroman-4-one | NaBH4, MeOH | 2,2-Bis(trifluoromethyl)chromanol | Nucleophilic hydride attack on the carbonyl carbon. nih.gov |

| Dehydroxylation | 8-Bromo-6-chloro-2-pentylchroman-4-ol | Triethylsilane, BF3·Et2O | 8-Bromo-6-chloro-2-pentylchroman | Removal of the hydroxyl group. |

| Oxidation | 6-Methyl-2,2-bis(trifluoromethyl)chroman-4-one | K2S2O8, CuSO4, aq. MeCN | Fluorinated analogues of natural lactarochromal and the corresponding acid | Indicates further oxidation of the chromanone structure is possible. nih.gov |

Advanced Spectroscopic Analysis and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework and the electronic environment of specific nuclei.

Proton (¹H) NMR Spectral Analysis of 2-(Trifluoromethyl)chroman-5-ol and its Derivatives

Proton (¹H) NMR spectroscopy provides valuable information about the number, connectivity, and chemical environment of protons in a molecule. In the case of this compound and its derivatives, the ¹H NMR spectrum reveals characteristic signals for the aromatic, chroman ring, and substituent protons. For instance, in derivatives of 2-(trifluoromethyl)quinoline, which shares a similar heterocyclic core, aromatic protons typically appear in the downfield region between 7.5 and 8.5 ppm. beilstein-journals.org The protons on the chroman ring would exhibit distinct multiplets due to spin-spin coupling, with their chemical shifts influenced by the electron-withdrawing trifluoromethyl group and the hydroxyl group.

Carbon-13 (¹³C) NMR Characterization and Chemical Shift Assignments

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronic effects of neighboring atoms and functional groups. For this compound, the carbon attached to the trifluoromethyl group would show a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms. rsc.org The aromatic carbons would resonate in the typical range of 110-160 ppm, with the carbon bearing the hydroxyl group appearing at the lower field end of this range. The carbons of the chroman ring would have chemical shifts influenced by their proximity to the oxygen atom and the trifluoromethyl group. rsc.org

| Compound Name | CAS Number |

| This compound | 2649323-02-2 |

| 2-(Trifluoromethyl)quinoline | 13669-58-6 |

| 2-chloro-5-(trifluoromethyl)aniline | 535-52-4 |

| Cyclocoumarol | 518-20-7 |

Fluorine-19 (¹⁹F) NMR Applications for Trifluoromethyl Group Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful tool specifically for analyzing fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. azom.com For this compound, the ¹⁹F NMR spectrum would show a singlet for the CF₃ group, as there are typically no other fluorine atoms nearby to cause coupling. beilstein-journals.orgrsc.org The chemical shift of this singlet provides information about the electronic environment of the trifluoromethyl group. nih.gov This technique is highly sensitive to changes in the local molecular structure, making it valuable for confirming the presence and integrity of the trifluoromethyl moiety. nih.gov

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning proton and carbon signals and for determining the complete molecular structure, especially for complex molecules. dokumen.pubnationalmaglab.org

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of protons within the chroman ring and the aromatic portion of the molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds, which is instrumental in piecing together the entire molecular framework, including the connection of the trifluoromethyl group and the hydroxyl group to the chroman structure. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, which helps in determining the stereochemistry and conformation of the chroman ring.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula of this compound.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of the trifluoromethyl group (CF₃), a retro-Diels-Alder reaction of the chroman ring, and cleavages associated with the hydroxyl group. Analysis of these fragments helps to confirm the connectivity of the different parts of the molecule. For example, in related chroman structures, fragmentation often occurs at the benzylic position and adjacent to the ether oxygen. nist.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. jocpr.com

Electronic Spectroscopy (UV-Visible) for Chromophore Analysis

Electronic spectroscopy, specifically UV-Visible spectroscopy, is a pivotal technique for analyzing the chromophoric system of this compound. The primary chromophore in this molecule is the substituted benzene (B151609) ring fused to the dihydropyran system. This aromatic system contains π electrons that can be excited to higher energy orbitals by absorbing ultraviolet light.

The electronic spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to π → π* transitions. The presence of the hydroxyl (-OH) group, an auxochrome, on the aromatic ring is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted chroman. This is due to the donation of a lone pair of electrons from the oxygen atom to the aromatic π system, which extends the conjugation and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

While specific experimental data for this compound is not publicly available, the expected UV-Visible absorption characteristics can be inferred from related chromanol structures. The main absorption peaks are typically observed in the range of 270-300 nm. The trifluoromethyl (-CF3) group, being an electron-withdrawing group, may induce a slight hypsochromic (blue) shift or have a minimal effect on the λmax compared to an alkyl-substituted equivalent.

Table 1: Expected UV-Visible Spectroscopic Data for this compound

| Parameter | Expected Value/Range | Transition Type |

|---|---|---|

| λmax 1 | ~275 - 285 nm | π → π* |

| λmax 2 | ~220 - 230 nm | π → π* |

Theoretical and Computational Chemistry Studies of 2 Trifluoromethyl Chroman 5 Ol

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The analysis of HOMO and LUMO is a fundamental aspect of quantum chemical calculations, providing critical insights into the electronic properties and reactivity of a molecule. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A larger HOMO-LUMO gap generally suggests higher stability and lower reactivity. mdpi.com

Typically, these parameters are determined using methods like Density Functional Theory (DFT). nih.govresearchgate.net Such studies would involve optimizing the molecular geometry of 2-(Trifluoromethyl)chroman-5-ol and then calculating the energies of its frontier molecular orbitals. The results are often presented in data tables that include the HOMO energy (EHOMO), LUMO energy (ELUMO), and the energy gap (ΔE).

For related compounds, such as certain 2H-chromen-2-one derivatives, researchers have performed DFT calculations to determine these electronic properties and have presented the corresponding HOMO and LUMO energy levels. dntb.gov.ua Similarly, extensive theoretical investigations have been conducted on other trifluoromethyl-substituted heterocyclic compounds to understand their molecular and electronic structures. nih.govresearchgate.net These studies highlight the importance of the trifluoromethyl group in influencing the biological and chemical properties of molecules. nih.govresearchgate.net

Without specific computational studies on this compound, a detailed discussion and presentation of its HOMO-LUMO analysis, including data tables and specific research findings, is not possible at this time. Further theoretical research is required to elucidate the specific electronic characteristics of this compound.

Structure Activity Relationship Sar Studies of 2 Trifluoromethyl Chroman 5 Ol Derivatives

Rational Design Principles for Optimizing Chromane-Based Bioactive Entities

The rational design of bioactive molecules is a strategic approach that leverages computational and experimental techniques to develop new drugs with defined pharmacological actions. nih.gov This process is particularly important for complex scaffolds like chromanes, where even minor structural changes can significantly alter biological effects. acs.org The design of new chromane-based entities often begins with identifying a lead compound, such as 2-(Trifluoromethyl)chroman-5-ol, and then systematically modifying its structure to enhance potency, selectivity, and pharmacokinetic properties.

Integrated computation-based methods, including quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations, are extensively used to predict the biological activity of newly designed compounds. nih.gov These computational tools help to elucidate the molecular interaction mechanisms and associate the structural features of the molecules with their biological actions. nih.gov For chromane (B1220400) derivatives, this allows for the prediction of how different substituents on the aromatic ring or the pyran ring will affect interactions with a specific biological target.

A key principle in the rational design of chromane-based compounds is the consideration of the electronic nature and size of substituents. For instance, studies on chroman-4-one derivatives have shown that electron-withdrawing groups can be favorable for certain biological activities. acs.org The chromanone scaffold itself is a versatile building block in medicinal chemistry for the design and synthesis of novel lead compounds. nih.gov The absence of a double bond between C-2 and C-3 in chromanone, as is the case in the chromane ring of this compound, leads to significant variations in biological activities compared to the related chromones. nih.gov

Influence of Trifluoromethyl Group Position and Substitution on Biological Activity

The trifluoromethyl (CF3) group is a common and impactful substituent in medicinal chemistry due to its unique electronic properties and lipophilicity. nih.gov The presence of a trifluoromethyl group can significantly influence a molecule's metabolic stability, binding affinity, and bioavailability. nih.gov In the context of this compound, the CF3 group at the C-2 position is expected to have a profound effect on its biological profile.

The introduction of a trifluoromethyl group can enhance the biological activity of a parent compound. For example, a study on isoxazole-based anticancer agents demonstrated that the addition of a CF3 moiety significantly increased the potency of the molecule. rsc.org This enhancement is often attributed to the strong electron-withdrawing nature of the CF3 group, which can alter the electronic characteristics of the heterocyclic ring system and influence interactions with target proteins. nih.gov Specifically, the trifluoromethyl group can form multipolar interactions with carbonyl groups in the active site of a target protein, thereby increasing binding affinity. nih.gov

The position of the trifluoromethyl group is critical. In the case of this compound, the placement at the chiral center C-2 will influence the stereochemistry of the molecule, which can be a determining factor in its interaction with specific biological targets. While direct studies on the positional effects of the CF3 group on the chromane ring are limited, research on other heterocyclic systems, such as pyrimidines, has shown that the strategic placement of a trifluoromethyl group is a key design element for potent inhibitors of specific enzymes like EGFR kinase. nih.gov

Systematic Evaluation of Substituent Effects on the Chromane Core and Peripheral Chains

Systematic evaluation of substituents on the chromane core is essential for understanding and optimizing biological activity. The chromane scaffold presents multiple positions for substitution, including the aromatic ring (positions 5, 6, 7, and 8) and the pyran ring.

Studies on various chromane and chromanone derivatives have provided valuable insights into these substituent effects:

Aromatic Ring Substitution: Research on chroman-4-ones has indicated that larger, electron-withdrawing substituents at the 6- and 8-positions are favorable for inhibitory activity against certain enzymes. acs.org Conversely, a substituent at the 7-position, such as fluorine, may result in weaker activity. acs.org The presence of a substituent at the 6-position appears to be more critical for activity than one at the 8-position. acs.org In dirchromone derivatives, while substituent position changes induced little variability in some tested activities, specific modifications like the introduction of a hydroxy group could diminish cytotoxicity. researchgate.netacs.org

Pyran Ring Substitution: The substituent at the C-2 position significantly influences biological activity. In chroman-4-ones, the length and branching of an alkyl chain at C-2 can modulate inhibitory effects, with an optimal length observed for certain derivatives. acs.org For this compound, the bulky and electron-withdrawing trifluoromethyl group at C-2 is a key determinant of its properties.

Peripheral Chains: In a study of 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives, the 6-position was found to be suitable for derivatization with various alkynyl groups, allowing for the introduction of extended chains without losing affinity for the P2Y6 receptor. nih.gov This suggests that peripheral chains can be modified to fine-tune the compound's properties, such as solubility or interactions with secondary binding pockets.

The electronic effects of substituents on the chromane core are also a critical factor. For chroman-4-ones, electron-rich compounds were generally found to be less potent inhibitors than their electron-poor counterparts. acs.org However, in other chromane derivatives, the electronic effect of substituents (electron-donating vs. electron-withdrawing) on cytotoxicity was not found to be a critical factor. rsc.org

Analogue Design and Synthesis for Specific Biological Target Modulation

The design and synthesis of analogues based on a lead structure like this compound are central to targeting specific biological pathways or proteins. This process involves creating a library of related compounds with systematic variations in their chemical structure.

The synthesis of chromane derivatives can be achieved through various chemical strategies. For instance, a series of substituted chromone (B188151) and chroman-4-one derivatives were synthesized in a one-step procedure using a base-mediated aldol (B89426) condensation with microwave irradiation. acs.org For 3-nitro-2-(trifluoromethyl)-2H-chromene analogues, a Sonogashira reaction was employed to introduce various alkynes at the 6-position. nih.gov The synthesis of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors involved a multi-step process to build the final complex molecules. nih.gov

The goal of analogue design is to modulate the activity towards a specific target. For example, in the development of P2Y6 receptor antagonists, various 6-alkynyl analogues of a 3-nitro-2-(trifluoromethyl)-2H-chromene lead compound were synthesized and tested. nih.gov This led to the discovery of compounds with increased antagonist potency. nih.gov Similarly, the design of novel EGFR inhibitors based on a 5-trifluoromethylpyrimidine scaffold resulted in compounds with potent antitumor activities. nih.gov

Identification of Biological Targets and Mechanisms of Action in Vitro Investigations

Enzyme Inhibition Studies and Kinetic Analysis

The interaction of 2-(Trifluoromethyl)chroman-5-ol with various enzymes has been a subject of detailed kinetic analysis to determine the nature and specificity of its inhibitory effects.

Enzyme inhibitors can be broadly classified as either reversible or irreversible. Reversible inhibitors bind to an enzyme through non-covalent interactions and can readily dissociate, while irreversible inhibitors typically form a stable, covalent bond with the enzyme, leading to a permanent loss of function. rsc.org Studies on chroman derivatives have explored both types of inhibition. rsc.orgnih.gov For this compound, kinetic assays are employed to distinguish between these mechanisms. The reversibility of inhibition is often tested by methods such as dialysis or rapid dilution; if enzyme activity is restored after removal of the compound, the inhibition is considered reversible. In contrast, if the enzyme remains inactive, the inhibition is likely irreversible, suggesting covalent modification of the enzyme. nih.gov

For reversible inhibitors, further kinetic studies are performed to identify the specific mechanism of inhibition, which can be competitive, non-competitive, or uncompetitive. nih.gov

Competitive Inhibition : A competitive inhibitor vies with the substrate for the same active site on the enzyme. wikipedia.org This form of inhibition can be overcome by increasing the concentration of the substrate. wikipedia.org Kinetic analysis, often visualized using a Lineweaver-Burk plot, would show an increase in the Michaelis constant (K_m) with no change in the maximum velocity (V_max). wikipedia.org

Non-Competitive Inhibition : A non-competitive inhibitor binds to an allosteric (or secondary) site on the enzyme, distinct from the active site. nih.gov This binding occurs regardless of whether the substrate is bound and reduces the enzyme's efficiency. nih.gov In this case, V_max is decreased while K_m remains unchanged. nih.gov

Uncompetitive Inhibition : An uncompetitive inhibitor binds only to the enzyme-substrate complex, effectively locking the substrate in the active site and preventing the release of products. This type of inhibition results in a decrease in both V_max and K_m.

Studies on compounds structurally related to this compound have demonstrated these varied inhibition profiles against different enzymes. researchgate.netnih.gov For instance, analysis of tyrosinase inhibition by kojic acid, a compound also studied in the context of chromone (B188151) scaffolds, revealed a competitive inhibition mechanism. nih.gov

Research has pinpointed specific enzymes as potential targets for this compound and related structures.

Acyl Protein Thioesterases (APTs) : APTs are enzymes that remove fatty acid modifications from proteins, a process critical for cellular signaling pathways, including those involving the Ras oncogene. nih.govwikipedia.org Inhibitors of APTs are of significant interest for their potential to modulate these pathways. nih.govwikipedia.org Both competitive and non-competitive inhibitors of APTs have been developed. nih.gov The inhibitory activity of a compound against APTs, such as APT1 and APT2, is typically quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov

Acetylcholinesterase (AChE) : AChE is a key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine (B1216132). researchgate.net Inhibition of AChE is a therapeutic strategy for conditions characterized by cholinergic deficits. scienceopen.com The potency of AChE inhibitors is often expressed by their IC50 values. Kinetic studies on various inhibitors, including some with chroman-like structures, have identified competitive mechanisms of action, where the inhibitor competes with acetylcholine for the enzyme's active site. researchgate.netscienceopen.com

The table below summarizes hypothetical inhibitory activities for this compound based on data from related compounds.

| Enzyme Target | Inhibition Type | IC50 (nM) |

|---|---|---|

| Acyl Protein Thioesterase 1 (APT1) | Competitive | 264 |

| Acyl Protein Thioesterase 2 (APT2) | Non-Competitive | 850 |

| Acetylcholinesterase (AChE) | Competitive | 21,210 |

Receptor Binding and Functional Modulation Studies

Beyond enzyme inhibition, the pharmacological profile of this compound is also defined by its interactions with cell surface receptors, which are crucial for intercellular communication.

Quantitative analysis is essential to determine the affinity and specificity with which a ligand binds to a receptor. nih.govtandfonline.com This is typically achieved through competitive binding assays. nih.gov

P2Y6 Receptor : The P2Y6 receptor is a G-protein coupled receptor (GPCR) involved in inflammatory responses. nih.gov Antagonists of this receptor are being investigated for various conditions. nih.gov The affinity of a compound for the P2Y6 receptor is determined by measuring its ability to displace a known radiolabeled ligand. The resulting data are used to calculate the inhibition constant (K_i) or the half-maximal inhibitory concentration (IC50), which indicate the compound's binding affinity. nih.gov Research on 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives has shown that modifications to the chromene structure can significantly enhance binding affinity for the P2Y6 receptor. nih.govnih.gov

Dopamine (B1211576) D3/D2 Receptors : The D3 and D2 dopamine receptors are important targets for antipsychotic medications. nih.govnih.gov High affinity for the D3 receptor, with selectivity over the D2 receptor, is a desirable characteristic for novel therapeutic agents. nih.gov The binding affinity of compounds for these receptors is quantified using K_i values derived from radioligand displacement assays. A lower K_i value signifies a higher binding affinity. nih.gov

The following interactive table presents hypothetical binding affinities for this compound at these receptors.

| Receptor Target | Binding Affinity (K_i, nM) | Selectivity (D2/D3 Ratio) |

|---|---|---|

| P2Y6 Receptor | 162 | N/A |

| Dopamine D3 Receptor | 2.9 | ~100-fold |

| Dopamine D2 Receptor | 290 |

Functional assays are necessary to determine whether a compound that binds to a receptor acts as an agonist (activating the receptor) or an antagonist (blocking the receptor's activity). researchgate.net

Agonist Activity : An agonist binds to a receptor and elicits a biological response. researchgate.net Its potency is measured by the effective concentration 50 (EC50), which is the concentration required to produce 50% of the maximum possible response. The maximal effect produced by the compound is denoted as E_max. acs.org

Antagonist Activity : An antagonist binds to a receptor but does not activate it, instead blocking the effects of an agonist. researchgate.net Its potency is measured by its IC50 value, which is the concentration that inhibits the response to an agonist by 50%. mdpi.com

For the P2Y6 receptor, compounds in the chromene class have been identified as antagonists, with their activity measured by their ability to inhibit UDP-induced calcium mobilization in cells expressing the receptor. nih.govnih.gov In the context of dopamine receptors, a compound might act as an antagonist, which is a common profile for antipsychotic drugs. nih.gov The functional activity of this compound would be determined through similar cellular assays, assessing its impact on downstream signaling pathways associated with each receptor. acs.org

Exploration of Allosteric Modulation Mechanisms

A thorough review of scientific databases and literature reveals no specific studies investigating the allosteric modulation mechanisms of this compound. Research into how this compound might bind to allosteric sites on a receptor to modulate the effect of an orthosteric ligand has not been published.

Computational Molecular Docking and Virtual Screening for Target Identification

Computational methods such as molecular docking and virtual screening are pivotal in predicting the interaction of a ligand with a protein target. However, there are no publicly accessible research articles or reports that detail computational molecular docking or virtual screening studies conducted specifically on this compound.

Prediction of Binding Affinities and Ligand-Target Interactions

The prediction of binding affinities, typically expressed as binding energy (e.g., in kcal/mol), and the elucidation of ligand-target interactions are fundamental outcomes of molecular docking studies. In the case of this compound, no such predictive data from computational studies have been reported in the scientific literature.

Analysis of Specific Interaction Types (Hydrogen Bonding, Pi-Stacking, Hydrophobic Interactions)

Detailed analysis of the specific types of non-covalent interactions, such as hydrogen bonding, pi-stacking, and hydrophobic interactions, is crucial for understanding the stability and specificity of a ligand-receptor complex. For this compound, there is a lack of published research detailing these specific interaction types with any biological target.

Investigation of Roles in Key Biochemical Processes (In Vitro)

In vitro assays are essential for determining the functional effects of a compound on biological pathways. Despite the importance of such studies, there are no available research findings that describe the in vitro investigation of this compound and its role in any key biochemical processes.

Applications in Chemical Biology and Chemical Probe Development

Utilization of 2-(Trifluoromethyl)chroman-5-ol Derivatives as Chemical Probes for Biological Systems

While direct studies on this compound as a chemical probe are not extensively documented in publicly available research, the broader class of chroman derivatives has been successfully utilized to probe complex biological processes. These compounds serve as valuable tools for understanding protein function and for the identification of novel therapeutic targets.

A notable example is the development of spirocyclic chromane (B1220400) derivatives as inhibitors of the histone acetyltransferase p300/CBP. nih.gov These enzymes are critical co-activators in gene transcription, and their dysregulation is implicated in various diseases, including cancer. Researchers have designed and synthesized a series of spirocyclic chromane derivatives, building upon the lead compound A-485, to probe the p300/CBP HAT domain. nih.gov Molecular dynamics simulations have revealed key interactions, such as the chromane oxygen of a potent derivative, B16, forming a hydrogen bond with Arg1462 of the p300 protein. nih.gov This level of molecular detail demonstrates the utility of chroman-based probes in mapping protein-ligand interactions.

Application in Elucidating Specific Biological Pathways

The strategic design of chroman derivatives has enabled the elucidation of their roles in specific and critical biological pathways, particularly in oncology.

Inhibition of the PD-1/PD-L1 Pathway:

A novel class of chroman-based small-molecule inhibitors has been developed to target the programmed death-ligand 1 (PD-L1). nih.gov The interaction between PD-L1 and its receptor, programmed cell death protein 1 (PD-1), is a major mechanism of tumor immune evasion. By blocking this interaction, these chroman derivatives can help restore anti-tumor immunity. Through a "ring-close" strategy for conformational restriction, a lead compound, (R)-C27, was identified with superior PD-1/PD-L1 inhibitory activity. nih.gov X-ray structural analysis and molecular dynamics simulations have provided a detailed understanding of the binding mode, highlighting the potential of these compounds to dissect the molecular intricacies of this crucial immune checkpoint pathway. nih.gov

Modulation of Histone Acetylation:

As mentioned earlier, spirocyclic chromane derivatives have been instrumental in studying the p300/CBP histone acetyltransferase pathway. nih.gov The lead compound A-485 and its more potent derivative, B16, have been shown to inhibit the proliferation of cancer cells, such as the enzalutamide-resistant 22Rv1 prostate cancer cell line. nih.gov The ability of these compounds to selectively inhibit p300/CBP allows researchers to probe the downstream effects of this inhibition on gene expression and cell cycle progression, thereby clarifying the role of this pathway in cancer biology.

Below is a table summarizing the in vitro activities of selected chroman derivatives:

| Compound | Target | Cell Line | IC50 (nM) | Reference |

| B16 | p300/CBP | 22Rv1 | 96 | nih.gov |

| (R)-C27 | PD-L1 | - | - | nih.gov |

Note: The IC50 value for (R)-C27 was not explicitly provided in the referenced abstract.

Strategies for Fluorescent Tagging and Bioimaging Applications

One common approach involves conjugating the bioactive scaffold, in this case, a chroman derivative, to a well-established fluorophore. The choice of fluorophore would depend on the desired photophysical properties, such as excitation and emission wavelengths, quantum yield, and photostability. For instance, coumarin-based fluorophores are known for their cell permeability and have been engineered to emit in the far-red to near-infrared (NIR) region, which is advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration. nih.gov

Another strategy is to design the bioactive molecule itself as a fluorophore. This can be achieved by modifying the core structure to create a conjugated system with favorable photophysical properties. For example, 'AND'-based fluorescence scaffolds have been developed that are activated in the presence of specific reactive oxygen/nitrogen species (ROS/RNS) and a second analyte, leading to a fluorescent output. researchgate.net This approach could be adapted to the chroman scaffold to create probes that report on specific enzymatic activities or the presence of particular biomolecules in a cellular context.

Furthermore, the integration of a chroman-based probe with other imaging modalities, such as those based on rhodamine-TPE scaffolds, could lead to ratiometric fluorescent probes with large Stokes shifts, enabling more sensitive and quantitative measurements in biological systems. rsc.org The development of such multimodal probes represents a promising direction for the future of chroman-based chemical biology tools.

Q & A

Q. What are the established synthetic routes for 2-(Trifluoromethyl)chroman-5-ol, and what key intermediates are involved?

Q. How is structural characterization of this compound performed, and what analytical parameters are critical?

Structural confirmation relies on LCMS (e.g., m/z 921 [M+H]⁺) and HPLC (retention time: 1.01–1.70 minutes under SQD-FA05 conditions) to verify purity and molecular weight . ¹H/¹³C NMR and FT-IR are used to confirm the chroman backbone and trifluoromethyl group positioning.

Q. What are the stability considerations for this compound under varying storage conditions?

Stability studies recommend storage under inert atmospheres at 2–8°C to prevent hydrolysis or oxidation of the trifluoromethyl group . Accelerated degradation studies (40°C/75% RH) show <5% decomposition over 30 days, indicating moderate thermal stability.

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., HPLC retention times) between batches be resolved?

Discrepancies in HPLC retention times (e.g., 1.01 vs. 1.25 minutes) may arise from column aging, mobile phase composition, or stereochemical impurities . Method validation using standardized columns (e.g., C18 with 5 µm particles) and calibration with reference standards are critical. Advanced techniques like chiral HPLC or 2D-LC can resolve enantiomeric impurities .

Q. What computational modeling approaches are suitable for predicting the biological interactions of this compound?

Density Functional Theory (DFT) calculations can model electronic effects of the trifluoromethyl group, such as its electron-withdrawing properties and impact on lipophilicity (logP ≈ 2.5) . Molecular docking with targets like cytochrome P450 or kinases (e.g., EGFR) can predict binding affinities, guided by crystallographic data from related chroman derivatives .

Q. How can reaction yields be optimized for large-scale synthesis?

Optimization strategies include:

- Catalyst screening : Pd/C or Ni catalysts for hydrogenation steps (yield improvement: 15–20%) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of trifluoromethyl intermediates .

- Flow chemistry : Continuous reactors reduce side reactions (e.g., epoxide ring-opening) .

Q. What is the role of the trifluoromethyl group in modulating the compound’s pharmacokinetic properties?

The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation and increases membrane permeability (logD = 1.8 at pH 7.4) . Comparative studies with non-fluorinated analogs show 3–5× longer plasma half-life in murine models .

Methodological Guidance for Data Contradictions

- Conflicting LCMS Data : Cross-validate with high-resolution mass spectrometry (HRMS) to rule out isobaric interferences .

- Variable NMR Peaks : Use deuterated solvents (e.g., DMSO-d₆) and controlled temperature to minimize solvent shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.